![molecular formula C12H17N3O B2756646 N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide CAS No. 186650-56-6](/img/structure/B2756646.png)
N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide
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Description
“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a chemical compound with the CAS Number: 186650-56-6 . It has a molecular weight of 219.29 and its IUPAC name is N’-hydroxy-4-(1-piperidinyl)benzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is 1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9,13H2 .Physical And Chemical Properties Analysis
“N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 219.29 .Scientific Research Applications
- N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide derivatives have been investigated for their potential as antitubercular agents. Researchers have designed and synthesized novel compounds based on this scaffold, aiming to enhance their activity against Mycobacterium tuberculosis .
- The piperidine nucleus plays a crucial role in drug discovery. Compounds containing this heterocyclic ring system exhibit essential features, including antimicrobial activity. Scientists have explored the potential of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide derivatives as antimicrobial agents .
- Researchers have evaluated the biological activity of synthetic and natural piperidines, including derivatives of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide . These studies aim to understand their pharmacological potential and identify suitable substrates for drug synthesis .
- Docking simulations have explored the interaction of piperidine derivatives with enzymes. Notably, the most active compounds have shown stabilization through hydrophobic interactions with lipophilic residues of binding sites .
- Developing efficient methods for synthesizing substituted piperidines is an ongoing challenge. Researchers continue to explore cyclization, annulation, amination, and multicomponent reactions to access diverse piperidine derivatives, including those related to N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide .
- Piperidine-containing compounds are prevalent in pharmaceuticals. Their derivatives appear in over twenty classes of drugs, making them essential building blocks for medicinal chemistry. The piperidine cycle, including N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide , contributes significantly to drug design .
Antitubercular Activity
Antimicrobial Properties
Biological Evaluation
Enzyme Inhibition
Synthetic Strategies
Drug Design and Medicinal Chemistry
properties
IUPAC Name |
N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOCBNPFNPIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide |
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